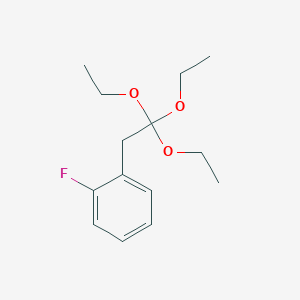












|
REACTION_CXSMILES
|
N1C=CNC(=O)C1=O.ClC1C(Cl)=NC=CN=1.NN.[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.F[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[CH2:35][C:36](OCC)(OCC)OCC>C1(C)C(C)=CC=CC=1>[Cl:19][C:20]1[C:25]([NH:26][NH2:27])=[N:24][CH:23]=[CH:22][N:21]=1.[CH2:35]([C:36]1[N:24]2[CH:23]=[CH:22][N:21]=[C:20]([Cl:19])[C:25]2=[N:26][N:27]=1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(C(NC=C1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CN1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
8.51 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CN=C1NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)CC(OCC)(OCC)OCC
|
|
Name
|
1(A)
|
|
Quantity
|
34.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by spin evaporation in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was triturated in ether (200 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by suction filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was rinsed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried with aspirator suction
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CN=C1NN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1=NN=C2N1C=CN=C2Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.9 g | |
| YIELD: PERCENTYIELD | 96% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |